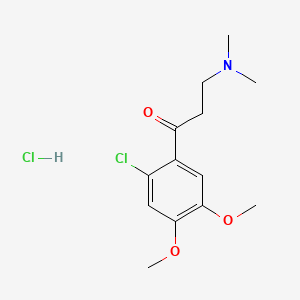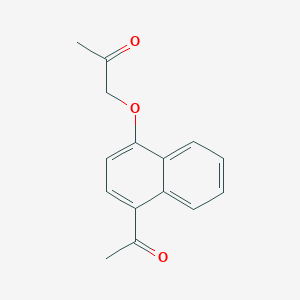
4-Acetyl-1-naphthoxyacetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-1-naphthoxyacetone is an organic compound belonging to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a naphthalene ring system with an acetyl group and an oxyacetone moiety attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-naphthoxyacetone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 1-naphthol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Another method involves the reaction of 4-bromo-1-naphthyl ethyl ketone with trimethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then treated with n-butyllithium and carbon dioxide, followed by acidification to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-1-naphthoxyacetone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used in the presence of catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthoic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
4-Acetyl-1-naphthoxyacetone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Acetyl-1-naphthoxyacetone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of redox signaling pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses . Additionally, it may interact with enzymes and receptors involved in various biological processes, contributing to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetyl-1-naphthoic acid: A structurally related compound with similar chemical properties and applications.
1,4-Naphthoquinone: Known for its redox activity and biological effects.
4-Acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones: Evaluated for their anticonvulsant activity and AMPA-receptor antagonism.
Uniqueness
4-Acetyl-1-naphthoxyacetone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its combination of an acetyl group and an oxyacetone moiety on the naphthalene ring makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
7761-46-8 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
1-(4-acetylnaphthalen-1-yl)oxypropan-2-one |
InChI |
InChI=1S/C15H14O3/c1-10(16)9-18-15-8-7-12(11(2)17)13-5-3-4-6-14(13)15/h3-8H,9H2,1-2H3 |
Clé InChI |
WZMKOIZIPHXVHN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


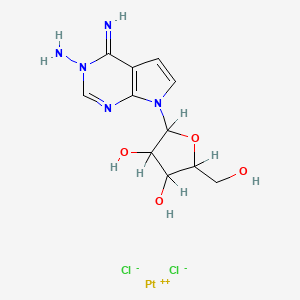
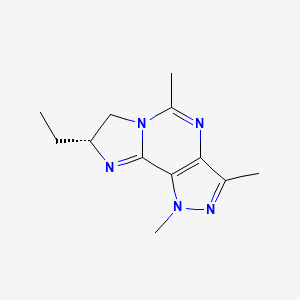
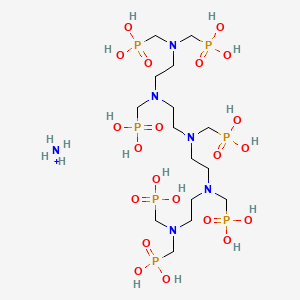
![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)

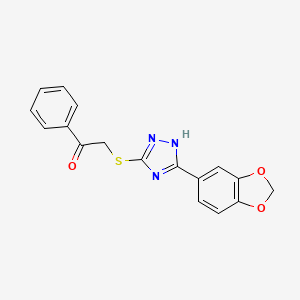
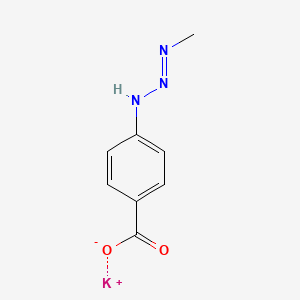
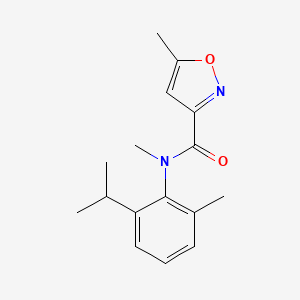
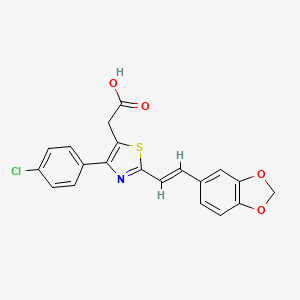

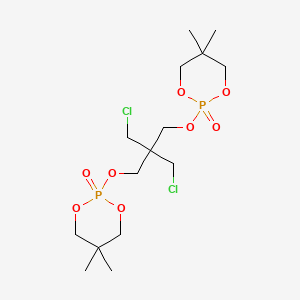
![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)

